2,6-Dimethyl-4-nitroaniline
Overview
Description
2,6-Dimethyl-4-nitroaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by the presence of a nitro group and methyl groups attached to an aromatic ring. While the provided papers do not directly discuss 2,6-Dimethyl-4-nitroaniline, they do provide insights into similar compounds, such as 2-methyl-4-nitroaniline and 2,6-dichloro-4-nitroaniline, which can help infer certain aspects of the compound .
Synthesis Analysis
The synthesis of 2-methyl-6-nitroaniline, a compound structurally similar to 2,6-Dimethyl-4-nitroaniline, has been described using o-nitroaniline as a raw material. The process involves acetylation, methylation, and hydrolysis reactions. The study investigated the effects of various reaction conditions, such as catalyst dosage, temperature, time, and the rate of adding reagents. Under optimal conditions, a high yield of 93.9% was achieved for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography. For instance, the crystal structure of 2,6-dichloro-4-nitroaniline was determined to be monoclinic with specific bond distances and angles that reflect resonance structures and hybridization differences . Although this does not directly describe 2,6-Dimethyl-4-nitroaniline, it provides a basis for understanding how substituents like methyl and nitro groups can influence the overall geometry of the molecule.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2,6-Dimethyl-4-nitroaniline. However, the study of 2-methyl-4-nitroaniline in complex with a dinucleoside monophosphate suggests that nitroaniline derivatives can participate in stacking interactions with nucleic acid bases, which could be relevant for understanding the reactivity and interaction of 2,6-Dimethyl-4-nitroaniline with biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-nitroaniline can be inferred from the properties of similar compounds. For example, the crystal structure analysis of 2,6-dichloro-4-nitroaniline provides insights into the planarity of the aromatic ring and the orientation of substituent groups, which can affect properties like melting point, solubility, and reactivity . Additionally, the formation of centrosymmetric dimers in the crystalline phase of 2-nitroanilines indicates that hydrogen bonding and other non-covalent interactions are significant in determining the solid-state properties of these compounds .
Scientific Research Applications
Steric Effects and Preparation
- Steric Effects on Mesomerism : 2,6-Dimethyl-4-nitroaniline is obtained from nitration of certain compounds in aqueous acetic acid, followed by deacylation, yielding high production rates. This process is significant due to the steric inhibition of mesomerism (Wepster, 2010).
Piezoelectric and Optical Properties
- Piezoelectric Organic Superplastic : This compound demonstrates high piezoelectric output and optical properties when embedded in poly-l-lactic acid polymer microfibers. It exhibits potential for energy harvesting through the piezoelectric effect and as solid-state blue emitters (Baptista et al., 2022).
Non-linear Optical Organic Materials
- Structural Study for Non-linear Optical Applications : An extensive study on the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives reveals insights into their use in non-linear optical organic materials (Borbulevych et al., 2002).
Intermolecular Interactions
- Intermolecular Non-covalent Interactions : Quantum mechanical calculations on aminonitromethylbenzenes, including 2,6-Dimethyl-4-nitroaniline, provide insights into hydrogen bonding and charge redistribution, important for understanding molecular interactions (Kruszyński & Sierański, 2010).
Solvatochromic Solvent Parameters
- Characterization of Gas-expanded Liquids : Studies on solvatochromic shifts of various indicators, including N,N-dimethyl-4-nitroaniline, help in specifying solvent parameters, vital for understanding solvation dynamics in different environments (Wyatt et al., 2005).
Dyeing Performance in Textile
- Dyeing Performance in Textiles : The use of 2,6-Dimethyl-4-nitroaniline in the synthesis of certain ligands and their application in textiles demonstrates its utility in the dyeing performance and antibacterial activity (Jarad, 2016).
Molecular Structure and Spectroscopy
- Spectroscopic Properties in Various Environments : The study of N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline in various solvents and environments highlights its donor-acceptor interactions, crucial in fields like molecular spectroscopy (El-Sayed et al., 2003).
Supramolecular Synthon
- Hydrogen-bond-aided Supramolecular Synthon : Research on nitro compounds, including 2-nitroanilines, provides insights into the formation of symmetric dimers and their bonding interactions, essential in the study of supramolecular synthons (Fedyanin & Lyssenko, 2013).
Environmental Degradation
- Anaerobic Degradation Pathways : Studies on the anaerobic degradation of similar nitroaromatic compounds by certain microbial strains provide a perspective on the environmental degradation and detoxification of such compounds (Kadoya et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBSVUUVECHDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168716 | |
Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-nitroaniline | |
CAS RN |
16947-63-0 | |
Record name | 2,6-Dimethyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16947-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-4-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.